molecular formula C9H16O4 B017077 1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester CAS No. 941-43-5

1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester

Cat. No. B017077
Key on ui cas rn: 941-43-5
M. Wt: 188.22 g/mol
InChI Key: PLUNGZQWVYCJBJ-UHFFFAOYSA-N
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Patent
US08785638B2

Procedure details

In a flask equipped by a Dean-Stark trap, a mixture of ethyl levulinate (28.83 g; 200 mmol), ethylene glycol (37.24 g; 600 mmol) and a catalytic amount of pyridinium para-toluenesulfonic acid in toluene (200 mL) was heated at reflux until the theoretical amount of water was distilled off. After cooling, the mixture was washed with a saturated solution of sodium hydrogenocarbonate. The basic layer was extracted with diethylether and the organics were combined, then washed with brine and water. The organic layer was dried over sodium sulphatesulphate and concentrated under reduced pressure to afford the ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate as a colorless oil.
Quantity
28.83 g
Type
reactant
Reaction Step One
Quantity
37.24 g
Type
reactant
Reaction Step One
Name
pyridinium para-toluenesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH2:9][CH3:10])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5].[CH2:11](O)[CH2:12][OH:13].C1(C)C=CC(S(O)(=O)=O)=CC=1.[NH+]1C=CC=CC=1.O>C1(C)C=CC=CC=1>[CH3:6][C:4]1([CH2:3][CH2:2][C:1]([O:8][CH2:9][CH3:10])=[O:7])[O:13][CH2:12][CH2:11][O:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
28.83 g
Type
reactant
Smiles
C(CCC(=O)C)(=O)OCC
Name
Quantity
37.24 g
Type
reactant
Smiles
C(CO)O
Step Two
Name
pyridinium para-toluenesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.[NH+]1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask equipped by a Dean-Stark trap
DISTILLATION
Type
DISTILLATION
Details
was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the mixture was washed with a saturated solution of sodium hydrogenocarbonate
EXTRACTION
Type
EXTRACTION
Details
The basic layer was extracted with diethylether
WASH
Type
WASH
Details
washed with brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphatesulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(OCCO1)CCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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